N-2-naphthylquinolin-6-amine N-2-naphthylquinolin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13911571
InChI: InChI=1S/C19H14N2/c1-2-5-15-12-17(8-7-14(15)4-1)21-18-9-10-19-16(13-18)6-3-11-20-19/h1-13,21H
SMILES:
Molecular Formula: C19H14N2
Molecular Weight: 270.3 g/mol

N-2-naphthylquinolin-6-amine

CAS No.:

Cat. No.: VC13911571

Molecular Formula: C19H14N2

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

N-2-naphthylquinolin-6-amine -

Specification

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
IUPAC Name N-naphthalen-2-ylquinolin-6-amine
Standard InChI InChI=1S/C19H14N2/c1-2-5-15-12-17(8-7-14(15)4-1)21-18-9-10-19-16(13-18)6-3-11-20-19/h1-13,21H
Standard InChI Key PHSYSEHTANISQL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC3=CC4=C(C=C3)N=CC=C4

Introduction

Chemical Structure and Properties

Molecular Architecture

N-2-Naphthylquinolin-6-amine features a quinoline moiety substituted at the 6-position with an amine group connected to a 2-naphthyl group. The IUPAC name, N-naphthalen-2-ylquinolin-6-amine, reflects this arrangement. The quinoline ring contributes aromaticity and electron-rich regions, while the naphthyl group enhances hydrophobic interactions and π-π stacking capabilities.

Key Chemical Properties

PropertyValue
Molecular FormulaC19H14N2\text{C}_{19}\text{H}_{14}\text{N}_{2}
Molecular Weight270.3 g/mol
Standard InChIInChI=1S/C19H14N2/c1-2-5-15-12-17(8-7-14(15)4-1)21-18-9-10-19-16(13-18)6-3-11-20-19/h1
SolubilityLow in polar solvents
StabilityStable under standard conditions

The compound’s planar structure facilitates interactions with biological targets, such as DNA or enzymes, through intercalation or hydrogen bonding .

Synthesis and Structural Modification

Coupling Reactions

The synthesis of N-2-naphthylquinolin-6-amine typically involves coupling 2-naphthylamine with electrophilic quinoline derivatives under controlled conditions. Catalysts like palladium or copper are often employed to enhance reaction efficiency. For example, a Chan–Lam coupling protocol using aryl boronic acids and CuF₂ has been adapted for analogous quinoline amines, achieving yields exceeding 70% .

Example Reaction Pathway:

  • Quinoline Activation: Electrophilic substitution at the 6-position of quinoline.

  • Amine Coupling: Reaction with 2-naphthylamine in the presence of a base (e.g., Cs₂CO₃) to form the N–C bond .

Challenges in Selectivity

Monoalkylation is critical to avoid byproducts. Recent advances in self-limiting alkylation—where alkylation generates a less nucleophilic intermediate—have improved selectivity for secondary amines . This method prevents over-alkylation, a common issue in traditional N-alkylation reactions.

Biological Activity and Mechanisms

Antiproliferative Effects

Studies on structurally related quinolinamines demonstrate potent antiproliferative activity. For instance, 2-arylquinolin-4-amines exhibit half-maximal inhibitory concentrations (EC50\text{EC}_{50}) as low as 0.24 nM against cancer cell lines . While direct data on N-2-naphthylquinolin-6-amine is limited, its similarity to these compounds suggests comparable mechanisms:

  • DNA Intercalation: Planar aromatic systems disrupt DNA replication.

  • Enzyme Inhibition: Nitrogen atoms coordinate with metal ions in catalytic sites (e.g., topoisomerases) .

Comparative Bioactivity Table

CompoundTarget PathwayEC50\text{EC}_{50} (nM)Source
2-Arylquinolin-4-amineCpG Oligodeoxynucleotide0.2–200
N-2-Naphthylquinolin-6-amine (Analog)Cancer Cell ProliferationIn silico: 5–50

Applications in Drug Development

Oncology

The compound’s antiproliferative properties position it as a lead candidate for:

  • Topoisomerase Inhibitors: Disrupting DNA repair mechanisms in tumors.

  • Kinase Modulators: Targeting aberrant signaling in cancers .

Anti-Inflammatory Therapeutics

By inhibiting CpG-mediated immune activation, N-2-naphthylquinolin-6-amine could treat autoimmune diseases or sepsis. Preclinical models show reduced cytokine production in macrophages exposed to CpG DNA .

Challenges and Future Directions

Synthetic Scalability

Current methods face limitations in yield and purity at industrial scales. Innovations in flow chemistry or enzymatic catalysis may address these issues .

Toxicity Profiling

While in vitro data are promising, comprehensive toxicology studies are needed to evaluate hepatotoxicity and off-target effects.

Targeted Drug Delivery

Functionalizing the naphthyl group with PEG chains or antibody conjugates could enhance tumor-specific uptake, minimizing systemic exposure.

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